1H and 13C NMR chemical shifts of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde
1H and 13C NMR chemical shifts of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde
An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde requires a first-principles approach to molecular structure. As a biaryl-like scaffold featuring an electron-withdrawing benzaldehyde moiety coupled to an electron-donating 1-alkylpyrazole ring, this compound presents a highly instructive spin system.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will deconstruct the causality behind the chemical shifts, establish a self-validating experimental protocol, and map the heteronuclear correlations required to unambiguously confirm this structure in a drug development setting.
Part 1: Structural Deconstruction & Causality of Chemical Shifts
To accurately assign and interpret the NMR spectra of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde, we must first analyze the electronic environment of its three distinct structural domains:
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The Aldehyde Deshielding Zone: The formyl group (-CHO) exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. The carbonyl π -system generates a strong magnetic anisotropy cone, severely deshielding the formyl proton and the ortho protons (H-2 and H-6) on the benzene ring.
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The Pyrazole Conjugation: The 1-ethyl-1H-pyrazol-4-yl group acts as a conjugated, mildly electron-donating system. In 4-arylpyrazoles, the pyrazole protons (H-3 and H-5) are isolated from each other by the aryl substitution at C-4, typically presenting as distinct singlets due to the negligible 4J coupling (< 1.0 Hz)[1].
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The N-Alkylation Effect: The ethyl group is attached directly to the electronegative pyrazole nitrogen. This inductive withdrawal pulls the methylene (-CH 2 -) protons significantly downfield compared to a standard alkane, while the terminal methyl (-CH 3 ) remains relatively shielded[2],[3].
Part 2: Quantitative Spectral Assignments
The following tables synthesize the expected empirical chemical shifts based on established additivity rules and literature precedents for 4-arylpyrazoles[1] and 1-ethylpyrazoles[2].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Mechanistic Rationale |
| -CHO | 10.05 | Singlet (s) | 1H | - | Extreme deshielding from the highly electronegative C=O oxygen and its magnetic anisotropy cone. |
| Ar-H2 | 8.01 | Triplet (t) | 1H | 1.6 | Situated between the strongly EWG aldehyde and the pyrazole ring; experiences dual deshielding. |
| Pyr-H5 | 7.90 | Singlet (s) | 1H | - | Adjacent to the N-ethyl group; inductively deshielded by the nitrogen lone pair. |
| Pyr-H3 | 7.80 | Singlet (s) | 1H | - | Isolated pyrazole proton; lacks adjacent protons for standard 3J coupling[1]. |
| Ar-H6 | 7.78 | Doublet of doublets (dt) | 1H | 7.7, 1.4 | Ortho to the aldehyde group; falls within the carbonyl deshielding zone. |
| Ar-H4 | 7.74 | Doublet of doublets (dt) | 1H | 7.8, 1.4 | Ortho to the pyrazole ring; experiences mild ring-current deshielding. |
| Ar-H5 | 7.52 | Triplet (t) | 1H | 7.7 | Meta to both substituents; represents the most shielded proton on the benzene ring. |
| Ethyl -CH 2 - | 4.22 | Quartet (q) | 2H | 7.3 | Inductively deshielded by the directly attached pyrazole nitrogen[2]. |
| Ethyl -CH 3 | 1.55 | Triplet (t) | 3H | 7.3 | Standard aliphatic methyl, split by the adjacent methylene group. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Carbon Environment | Shift ( δ , ppm) | Type | Causality / Mechanistic Rationale |
| -CHO | 192.4 | Carbonyl | Highly deshielded sp2 carbon due to direct oxygen double bond. |
| Pyr-C3 | 137.5 | Aromatic CH | Pyrazole carbon adjacent to the unalkylated nitrogen. |
| Ar-C1 | 137.2 | Quaternary | Benzene carbon directly attached to the electron-withdrawing formyl group. |
| Ar-C3 | 133.8 | Quaternary | Benzene carbon forming the biaryl linkage with the pyrazole ring. |
| Ar-C5 | 129.6 | Aromatic CH | Meta carbon on the benzene ring; relatively unaffected by resonance. |
| Ar-C6 | 128.7 | Aromatic CH | Ortho to the aldehyde; electron density removed via resonance. |
| Ar-C4 | 128.4 | Aromatic CH | Ortho to the pyrazole linkage. |
| Pyr-C5 | 126.8 | Aromatic CH | Pyrazole carbon adjacent to the N-ethyl group. |
| Ar-C2 | 125.1 | Aromatic CH | Carbon situated between the two functional groups. |
| Pyr-C4 | 121.5 | Quaternary | Pyrazole carbon forming the biaryl linkage; characteristically shielded for 4-arylpyrazoles[1]. |
| Ethyl -CH 2 - | 47.6 | Aliphatic CH 2 | Deshielded by the adjacent pyrazole nitrogen atom[2],[3]. |
| Ethyl -CH 3 | 15.5 | Aliphatic CH 3 | Terminal aliphatic carbon[3]. |
Part 3: Experimental Protocols & Self-Validating Workflows
In rigorous drug development, a 1D NMR spectrum is merely a hypothesis. True structural elucidation requires a self-validating system where experimental data cross-verifies itself. The following protocol guarantees high-fidelity data acquisition and structural confirmation.
Step-by-Step Methodology
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Sample Preparation (The Foundation): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Crucial Step: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Particulates distort magnetic field homogeneity, leading to broad lines and loss of fine J -coupling resolution.
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Probe Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated or manual gradient shimming (Z1-Z5) until the deuterium lock signal is >80%. Tune and match the probe to the exact resonance frequencies of 1 H and 13 C to maximize the signal-to-noise ratio (SNR).
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1D Acquisition Parameters:
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1 H NMR: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation ( T1 ) between pulses, allowing for accurate integration.
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13 C NMR: Acquire 512–1024 scans using power-gated decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splitting while retaining the Nuclear Overhauser Effect (NOE) enhancement.
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2D NMR Validation (The Proof): Execute a suite of 2D experiments to link the isolated spin systems:
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COSY (Correlation Spectroscopy): Maps homonuclear 3J couplings (e.g., Ar-H4 to Ar-H5, and Ethyl CH 2 to CH 3 ).
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HSQC (Heteronuclear Single Quantum Coherence): Links protons to their directly attached carbons ( 1JCH≈145 Hz), instantly differentiating the quaternary carbons (which will show no cross-peaks) from the CH carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 3JCH≈8 Hz). This is the ultimate self-validating tool to prove the connectivity of the biaryl axis and the functional groups.
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Workflow for comprehensive NMR acquisition and self-validating structural elucidation.
Part 4: Mapping the Heteronuclear Network
To definitively prove that the molecule is 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde and not a regioisomer (such as the 4-substituted variant), we rely heavily on the HMBC network.
The molecule consists of three distinct fragments that do not share 1 H- 1 H scalar couplings: the ethyl group, the pyrazole ring, and the benzaldehyde ring. The HMBC experiment bridges these gaps via 3JCH correlations:
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Linking the Aldehyde: The formyl proton ( δ 10.05) will show strong 3J cross-peaks to Ar-C2 ( δ 125.1) and Ar-C6 ( δ 128.7).
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Linking the Ethyl Group: The methylene protons ( δ 4.22) will show a 3J cross-peak across the nitrogen atom to Pyr-C5 ( δ 126.8).
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Linking the Biaryl Axis: The pyrazole protons (H-3 and H-5) will show 3J correlations to the benzene quaternary carbon Ar-C3 ( δ 133.8).
Key 3J HMBC correlations validating the spatial proximity of functional groups.
References
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SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS Heterocycles (Clockss.org) [Link]
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Practical Synthesis of Pyrazol-4-thiols ChemRxiv [Link]
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1-Ethylpyrazole | C5H8N2 | CID 498446 PubChem - NIH[Link]
